Didesipramine

Description

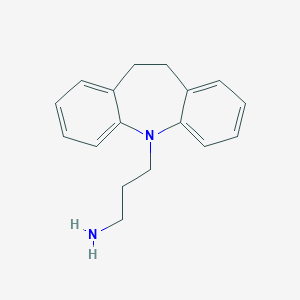

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWJQDZWUYUIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175131 | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-95-6 | |

| Record name | Didesmethylimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Characterization of Didesipramine Hydrochloride

Abstract: This guide provides a comprehensive, in-depth technical overview of the synthesis and chemical characterization of Didesipramine hydrochloride (didesmethylimipramine HCl). This compound is a primary active metabolite of the tricyclic antidepressants imipramine and desipramine, making it a critical reference standard for pharmacokinetic, metabolic, and toxicological studies. This document outlines a robust synthetic pathway, from retrosynthetic analysis to final salt formation, and details the orthogonal analytical methodologies required to confirm the molecule's structural identity and purity. The protocols and validation steps described herein are designed for researchers, medicinal chemists, and drug development professionals requiring a high-purity, well-characterized standard for their work.

Introduction: The Significance of a Well-Characterized Metabolite

This compound, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-amine, is the N-didesmethylated metabolite of the widely prescribed tricyclic antidepressant, imipramine. The metabolic pathway proceeds via the demethylation of imipramine to desipramine, followed by a subsequent demethylation to this compound[1]. As an active metabolite, its accurate quantification in biological matrices is essential for therapeutic drug monitoring and establishing a comprehensive pharmacokinetic profile of the parent drugs[2][3].

The availability of a pure, structurally confirmed this compound hydrochloride standard is therefore not merely an academic exercise; it is a fundamental requirement for:

-

Quantitative Bioanalysis: Serving as a certified reference material for calibrating analytical methods like LC-MS/MS used in clinical and forensic toxicology.

-

Drug Metabolism Studies: Acting as a definitive marker to investigate the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which are involved in its formation[1].

-

Pharmacological Research: Enabling the investigation of its own pharmacological and toxicological profile.

This guide provides the scientific foundation for producing this critical reagent with the high degree of certainty demanded in regulated and research environments.

Part 1: Chemical Synthesis and Purification

Retrosynthetic Analysis and Strategy

The core of the this compound molecule is the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, commonly known as iminodibenzyl. This is a readily available commercial starting material, making it the logical starting point for our synthesis. The key transformation is the attachment of a 3-aminopropyl side chain to the central nitrogen atom (N-alkylation).

A direct alkylation with a 3-halopropylamine is challenging due to the high reactivity and potential for self-reaction of the reagent. A more robust and controllable strategy involves a two-step sequence:

-

N-alkylation with an amine precursor: Reacting iminodibenzyl with a molecule containing the three-carbon chain and a latent amine functional group, such as a nitrile. Acrylonitrile is an ideal candidate for this role via a Michael addition, but for better control, alkylation with 3-bromopropionitrile is selected.

-

Reduction of the precursor: Converting the nitrile group into the desired primary amine.

This approach offers superior control over the reaction and utilizes stable, common laboratory reagents.

Synthesis Workflow

The complete synthetic workflow, from starting materials to the final, purified hydrochloride salt, is depicted below.

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propanenitrile (Intermediate)

-

Reagent Preparation: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add iminodibenzyl (1.0 eq). Dissolve in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine of iminodibenzyl, forming the highly nucleophilic sodium salt. The reaction is exothermic and produces H₂ gas, necessitating slow addition at reduced temperature.

-

-

N-Alkylation: After stirring for 1 hour at 0 °C, add a solution of 3-bromopropionitrile (1.1 eq) in anhydrous DMF dropwise via an addition funnel.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure nitrile intermediate.

Protocol 2: Synthesis of this compound (Free Base)

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Intermediate: Cool the suspension to 0 °C. Slowly add a solution of the nitrile intermediate (1.0 eq) from Protocol 1 in the same anhydrous solvent.

-

Causality: LiAlH₄ is a powerful reducing agent that efficiently reduces the nitrile functional group to a primary amine. The reaction is highly exothermic and must be controlled by cooling and slow addition.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to yield this compound free base as a crude oil or solid.

Protocol 3: Conversion to this compound Hydrochloride

-

Dissolution: Dissolve the purified this compound free base from Protocol 2 in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

Precipitation: While stirring, slowly add a 4 M solution of HCl in 1,4-dioxane or a saturated solution of HCl in isopropanol dropwise. A white precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under high vacuum to afford this compound hydrochloride as a stable, white crystalline solid.

Part 2: Chemical Characterization

Unambiguous confirmation of the chemical structure and purity is the most critical step in validating a reference standard. A combination of orthogonal analytical techniques must be employed.

Characterization Workflow

Caption: Orthogonal workflow for chemical characterization.

Methodologies and Expected Results

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a drop of D₂O to exchange the labile N-H protons, which will help in peak assignment.

-

¹H NMR Spectroscopy (Expected Data): The proton spectrum provides a map of all hydrogen atoms in the molecule.

-

Aromatic Region (~7.0-7.4 ppm): A series of multiplets corresponding to the 8 protons on the two benzene rings of the dibenzazepine core.

-

Benzylic Protons (~3.1 ppm): A singlet corresponding to the 4 protons of the ethylene bridge (-CH₂-CH₂-) in the central ring.

-

Propyl Chain Protons:

-

N-CH₂ (~3.8 ppm): A triplet for the two protons adjacent to the dibenzazepine nitrogen.

-

C-CH₂-C (~1.8-2.0 ppm): A multiplet (quintet) for the central two protons of the propyl chain.

-

H₂N-CH₂ (~2.8-3.0 ppm): A triplet for the two protons adjacent to the primary amine.

-

-

-

¹³C NMR Spectroscopy (Expected Data): The carbon spectrum confirms the carbon skeleton. This compound is expected to show 17 distinct signals corresponding to its 17 carbon atoms[4].

-

Aromatic Region (~120-150 ppm): Multiple signals for the 12 aromatic carbons.

-

Aliphatic Region (~25-50 ppm): Signals for the benzylic carbons and the three carbons of the propyl side chain.

-

Protocol 5: Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

-

Expected Molecular Ion: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺.

-

Molecular Formula (Free Base): C₁₇H₂₀N₂

-

Exact Mass: 252.16 g/mol

-

Expected [M+H]⁺: m/z = 253.17

-

-

Fragmentation Analysis: Tandem MS (MS/MS) can confirm the structure. The most likely fragmentation involves the cleavage of the C-C bond beta to the dibenzazepine nitrogen, a characteristic fragmentation for such side chains[7][8]. This would result in a stable fragment corresponding to the protonated iminodibenzyl core.

Protocol 6: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorptions:

-

N-H Stretch (Primary Amine): Two characteristic medium bands in the region of 3300-3500 cm⁻¹[9][10][11]. This is a key diagnostic peak confirming the presence of the -NH₂ group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

N-H Bend (Scissoring): A medium to strong absorption around 1580-1650 cm⁻¹[10].

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region[10][12].

-

Protocol 7: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Rationale: HPLC with UV detection is the standard method for assessing the purity of pharmaceutical compounds. It separates the main compound from any synthesis-related impurities or degradation products[5][13][14].

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium formate buffer, pH 3.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For a reference standard, purity should be ≥98%.

-

Part 3: Data Summary and Conclusion

Quantitative Data Tables

Table 1: Summary of Synthesis Parameters

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 10,11-dihydro-5H-dibenzo[b,f]azepine | Iminodibenzyl |

| Key Reagents | NaH, 3-Bromopropionitrile, LiAlH₄, HCl | Strong base, alkylating agent, reducing agent, salt formation |

| Overall Yield | Typically 40-60% | Based on similar reported syntheses |

| Final Form | Hydrochloride Salt | Enhances stability and solubility in aqueous media |

| Appearance | White to off-white crystalline solid | |

Table 2: Summary of Expected Chemical Characterization Data

| Analysis Method | Parameter | Expected Result |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0-7.4 ppm (multiplets, 8H) |

| Benzylic Protons | ~3.1 ppm (singlet, 4H) | |

| Propyl Chain Protons | ~3.8 (t), ~1.9 (m), ~2.9 (t) ppm | |

| ¹³C NMR | Aromatic Region | ~120-150 ppm (multiple signals) |

| Aliphatic Region | ~25-50 ppm (5 signals) | |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z = 253.17 |

| FT-IR (ATR) | N-H Stretch (1° Amine) | Two bands at ~3300-3500 cm⁻¹ |

| N-H Bend | ~1580-1650 cm⁻¹ | |

| HPLC | Purity | ≥98% (at 254 nm) |

| Physical | Melting Point | Dependent on purity; requires experimental determination |

Conclusion

The synthesis and rigorous characterization of this compound hydrochloride are paramount for its use as a reliable analytical reference standard. The described synthetic route, proceeding via N-alkylation of iminodibenzyl followed by nitrile reduction, provides a robust and scalable method for its preparation. The subsequent conversion to the hydrochloride salt ensures stability and ease of handling.

Crucially, the structural identity and purity must be confirmed through a suite of orthogonal analytical techniques. The combination of NMR, MS, and IR spectroscopy provides definitive structural proof, while a validated HPLC method confirms purity. By following the detailed protocols and validation framework presented in this guide, researchers and drug development professionals can confidently produce and qualify this compound hydrochloride, ensuring the accuracy and integrity of their subsequent metabolic, pharmacokinetic, and toxicological findings.

References

-

Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. Available at: [Link]

-

PubMed. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication showing typical NMR data. Available at: [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

-

PubMed. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2012). The formation of desipramine from imipramine in human hepatocytes. Available at: [Link]

-

SpectraBase. (n.d.). Didesmethylimipramine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]

-

International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). Available at: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Available at: [Link]

-

PubMed Central. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. National Institutes of Health. Available at: [Link]

- Google Patents. (1969). US3454554A - Aminoalkyliminodibenzyl compounds.

-

AIST. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Advanced Industrial Science and Technology. Available at: [Link]

-

PubMed. (2010). A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS. National Center for Biotechnology Information. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

ResearchGate. (2020). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis. Available at: [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. ijnc.ir [ijnc.ir]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacology of Didesipramine, an Active Metabolite of Imipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism, giving rise to a constellation of pharmacologically active and inactive compounds. Among these, the secondary amine desipramine is the most well-characterized active metabolite. However, further demethylation leads to the formation of didesipramine (didemethylimipramine). This technical guide provides an in-depth exploration of the pharmacology of this compound, synthesizing current knowledge on its metabolic generation, pharmacodynamic profile, pharmacokinetic properties, and clinical significance. We will delve into the enzymatic pathways governing its formation, its interaction with key neurotransmitter systems, and its contribution to the overall therapeutic and adverse effect profile of imipramine. Furthermore, this guide will present a detailed protocol for the analytical quantification of this compound in biological matrices, a critical tool for preclinical and clinical research.

Introduction: Beyond the Parent Drug

The clinical efficacy and safety of many pharmaceuticals are not solely attributable to the parent compound but are often a complex interplay with their metabolites. This is particularly true for tricyclic antidepressants like imipramine, where active metabolites can possess distinct pharmacological properties, contributing significantly to the drug's overall effect. While desipramine is widely recognized as the primary active metabolite of imipramine, a deeper understanding of the metabolic cascade reveals the presence of other potentially significant compounds, such as this compound. This guide aims to provide a comprehensive technical overview of this compound, offering researchers and drug development professionals the foundational knowledge required to investigate its role in the therapeutic action and variability in patient response to imipramine.

The Metabolic Pathway: From Imipramine to this compound

Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The metabolic cascade leading to this compound involves sequential N-demethylation.

Step 1: Imipramine to Desipramine The initial and major metabolic step is the demethylation of the tertiary amine imipramine to the secondary amine desipramine. This reaction is predominantly catalyzed by CYP2C19, with smaller contributions from CYP1A2 and CYP3A4.[1][3][4] The activity of these enzymes, particularly CYP2C19, can vary significantly among individuals due to genetic polymorphisms, which is a major source of interindividual variability in imipramine metabolism.[2][4]

Step 2: Desipramine to this compound Desipramine, itself a potent antidepressant, undergoes further metabolism. One of these pathways is a second demethylation to form the primary amine, this compound. While the specific CYP isozymes responsible for this second demethylation step are less definitively characterized than the first, it represents a continuation of the metabolic cascade.

Both imipramine and desipramine are also subject to hydroxylation, primarily by CYP2D6, leading to the formation of 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[2][5] These hydroxylated metabolites can also be pharmacologically active.[6] The interplay between demethylation and hydroxylation pathways determines the relative concentrations of imipramine and its various metabolites.

Caption: Metabolic pathway of imipramine.

Pharmacodynamics: A Unique Profile

The pharmacological activity of tricyclic antidepressants and their metabolites is primarily mediated by their ability to inhibit the reuptake of monoamine neurotransmitters, particularly norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft.[7] Tertiary amines like imipramine are generally more potent serotonin reuptake inhibitors, while secondary amines like desipramine are more potent norepinephrine reuptake inhibitors.[4][8]

This compound, as a primary amine, is expected to have its own distinct receptor and transporter binding profile. While comprehensive, direct comparative studies on this compound are less common than for its precursors, the existing data and structure-activity relationships in TCAs allow us to infer its likely pharmacodynamic properties. It is hypothesized that, following the trend of demethylation increasing noradrenergic selectivity, this compound would be a potent norepinephrine reuptake inhibitor.

| Compound | NET (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) |

| Imipramine | 4.2 | 64 | 82,000 |

| Desipramine | Potent | Weaker | Weak |

Beyond monoamine transporters, TCAs interact with a variety of other receptors, which often mediate their side effects.[1] Desipramine, for instance, has weaker antihistamine and anticholinergic effects compared to imipramine, leading to a more activating profile and fewer side effects like sedation, dry mouth, and constipation.[1][10] It is plausible that this compound would continue this trend, exhibiting an even more favorable side-effect profile in this regard.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, imipramine. Following oral administration, imipramine is rapidly absorbed, but undergoes extensive first-pass metabolism, leading to variable bioavailability.[11]

-

Formation and Distribution: this compound is formed in the liver and subsequently distributed throughout the body. Like other TCAs, it is a lipophilic compound and is expected to have a large volume of distribution.[2]

-

Metabolism and Excretion: this compound, being a primary amine, would likely be a substrate for further metabolism, potentially through hydroxylation by CYP2D6, similar to desipramine, or other conjugation reactions to increase water solubility for renal excretion.[2] A significant portion of imipramine metabolites are excreted in the urine, with a smaller amount eliminated via bile and feces.[1]

-

Half-life: The elimination half-life of desipramine is approximately 17 hours, though it can range from 14 to 60 hours.[12] The half-life of this compound has not been as extensively studied but would be a critical parameter in determining its contribution to the steady-state pharmacological effect of imipramine.

Analytical Methodologies: Quantification in Biological Matrices

Accurate quantification of this compound in biological samples like plasma is essential for pharmacokinetic studies and for investigating its clinical relevance. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13]

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized and validated in the user's laboratory.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound like d4-Desipramine) in acetonitrile.[14][15] The internal standard is crucial for correcting for variability in extraction and instrument response.

-

Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[15]

-

Centrifuge for 5 minutes at ≥16,000 x g to pellet the precipitated proteins.[15]

-

(Optional but recommended for cleaner samples) Perform a liquid-liquid extraction. Add a basic buffer to the supernatant, followed by an immiscible organic solvent like methyl tert-butyl ether (MTBE).[14]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic supernatant to a clean 96-well plate or tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[14]

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 or a mixed-mode column (e.g., cation exchange) is suitable. For example, a Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm.[14]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with formic acid to adjust pH) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Flow Rate: Typically 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

Run Time: A short run time of 2-5 minutes is often achievable.[14]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[14]

-

Detection: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation). This provides high specificity. The specific m/z transitions for this compound and the internal standard must be determined experimentally. For context, the transition for Desipramine is often monitored as 267.3 → 72.2 m/z.[14]

4. Data Analysis and Validation:

-

A calibration curve is constructed by analyzing samples with known concentrations of this compound.

-

The concentration of this compound in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[16]

Caption: LC-MS/MS workflow for this compound.

Clinical Significance and Future Directions

The clinical relevance of this compound is an area ripe for further investigation. The therapeutic window for imipramine is typically defined by the combined plasma concentrations of imipramine and desipramine, often in the range of 150-300 ng/mL.[4] Concentrations above 450-500 ng/mL are associated with toxicity.[2][4] The contribution of this compound to both the therapeutic effect and the toxic profile is currently not well-defined.

Given its presumed potent noradrenergic activity, this compound could contribute to the antidepressant efficacy of imipramine, particularly in symptoms related to norepinephrine deficiency such as fatigue and lack of motivation. It may also play a role in the treatment of other conditions where noradrenergic agents are effective, such as neuropathic pain and ADHD.[17][18]

Future research should focus on:

-

Definitive Pharmacodynamic Profiling: Comprehensive receptor and transporter binding assays to fully characterize the pharmacodynamic profile of this compound.

-

Pharmacokinetic Modeling: Developing robust pharmacokinetic models that include this compound to better predict patient exposure and response.

-

Correlative Clinical Studies: Investigating the relationship between plasma concentrations of this compound and clinical outcomes (both efficacy and adverse events) in patients treated with imipramine.

A deeper understanding of the pharmacology of this compound will not only enhance our knowledge of imipramine's mechanism of action but could also inform the development of new antidepressants with optimized pharmacological profiles.

References

-

Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, Oxford Academic. [Link]

-

Imipramine/Desipramine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Clinical Implications of 2-hydroxydesipramine Plasma Concentrations. PubMed. [Link]

-

Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. ResearchGate. [Link]

-

Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. NCBI - NIH. [Link]

-

Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. PubMed. [Link]

-

Desipramine. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Active metabolites of imipramine and desipramine in man. PubMed. [Link]

-

Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. PMC - PubMed Central. [Link]

-

Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma. Celerion. [Link]

-

Desipramine. Wikipedia. [Link]

-

Desipramine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Desipramine: an overview. PubMed. [Link]

-

Desipramine plasma levels and clinical response: evidence for a curvilinear relationship. [Link]

-

Desipramine. PubMed. [Link]

-

Desipramine pharmacokinetics in Chinese and Caucasian volunteers. PubMed. [Link]

-

Table 2: [CYP Metabolizer Status and Tricyclic Antidepressant Therapy Recommendations, DPWG 2023]. Medical Genetics Summaries - NCBI. [Link]

-

Clinical pharmacokinetics of imipramine and desipramine in alcoholics and normal volunteers. PubMed. [Link]

-

LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PMC - PubMed Central. [Link]

-

LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove - University of Mississippi. [Link]

-

The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. PubMed Central. [Link]

-

What is the mechanism of Desipramine Hydrochloride?. Patsnap Synapse. [Link]

-

Relationship of desipramine plasma levels to therapeutic response: a critical reappraisal of the data. PubMed. [Link]

-

Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. PubMed Central. [Link]

-

Plasma levels of imipramine and desipramine in man after different routes of administration. [Link]

-

Desipramine plasma concentration and antidepressant response. PubMed - NIH. [Link]

-

A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

-

Kinetics of desipramine binding to SERT and DAT. (A)... ResearchGate. [Link]

-

Imipramine. Wikipedia. [Link]

-

Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. PMC - PubMed Central. [Link]

-

Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desipramine - Wikipedia [en.wikipedia.org]

- 11. Imipramine - Wikipedia [en.wikipedia.org]

- 12. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 13. medmedchem.com [medmedchem.com]

- 14. celerion.com [celerion.com]

- 15. lcms.cz [lcms.cz]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Anticholinergic Properties of Didesipramine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the foundational research into the anticholinergic properties of Didesipramine, a secondary amine tricyclic antidepressant. While primarily known for its norepinephrine reuptake inhibition, this compound's interaction with muscarinic acetylcholine receptors contributes significantly to its therapeutic and side-effect profile. This document synthesizes key in vitro and in vivo methodologies used to characterize these anticholinergic effects, offering a detailed framework for researchers in pharmacology and drug development. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the knowledge to rigorously assess the anticholinergic activity of this compound and other compounds.

Introduction: The Clinical Significance of this compound's Anticholinergic Profile

This compound, an active metabolite of imipramine, has a long history in the treatment of major depressive disorder.[1] Its primary therapeutic mechanism is attributed to the blockade of norepinephrine reuptake.[2] However, like other tricyclic antidepressants (TCAs), this compound interacts with a variety of other receptors, including muscarinic acetylcholine receptors. This antagonism of muscarinic receptors is responsible for the compound's anticholinergic effects.[1]

While some TCAs, such as amitriptyline, are potent anticholinergics, this compound is recognized as having a comparatively weaker anticholinergic profile.[1][2] This distinction is clinically relevant, as the anticholinergic side effects of TCAs—including dry mouth, blurred vision, constipation, and urinary retention—can significantly impact patient compliance.[3] A thorough understanding of this compound's anticholinergic properties is therefore crucial for predicting its clinical utility and for the development of novel antidepressants with improved side-effect profiles.

This guide will dissect the core methodologies used to investigate this compound's anticholinergic characteristics, from receptor binding to functional cellular assays and in vivo physiological measurements.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The anticholinergic effects of this compound stem from its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.[4] this compound binds to these receptors, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response.

The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor:

Caption: Competitive antagonism of a muscarinic receptor by this compound.

In Vitro Characterization of Muscarinic Receptor Binding

The initial step in characterizing the anticholinergic properties of a compound is to determine its affinity for muscarinic receptors. This is typically achieved through in vitro radioligand binding assays.[4]

Radioligand Binding Assays

Causality of Experimental Choice: Radioligand binding assays provide a direct measure of the interaction between a drug and its receptor target. By using a radiolabeled ligand with known high affinity for the receptor, the displacement of this ligand by an unlabeled compound (like this compound) allows for the calculation of the unlabeled compound's binding affinity (Ki).[4][5] This is a fundamental and highly reproducible method for quantifying receptor-ligand interactions.

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the muscarinic receptor subtype of interest (e.g., human caudate nucleus for broad muscarinic receptor populations, or CHO-K1 cells stably expressing a single human muscarinic receptor subtype) in a cold buffer.[6]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate), and varying concentrations of unlabeled this compound.[7]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

-

Incubation and Filtration:

-

Incubate the plates to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Data Presentation: this compound Muscarinic Receptor Binding Affinities

| Tissue Source (Human) | Receptor Population | This compound Ki (nM) | Nortriptyline Ki (nM) | Amitriptyline Ki (nM) |

| Detrusor Muscle | Mixed (predominantly M2/M3) | 2 | 5 | 25 |

| Ileal Longitudinal Muscle | Mixed (predominantly M2/M3) | 1 | 4 | 14 |

| Caudate | Mixed (predominantly M1/M4) | 5 | 7 | 56 |

| Data adapted from a comparative study of tricyclic antidepressant affinities.[9] |

Note: The Ki values represent the reciprocal of the dissociation constants. Lower Ki values indicate higher binding affinity.

Functional Assessment of Muscarinic Receptor Antagonism

While binding assays quantify the affinity of a compound for a receptor, functional assays are necessary to determine the consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist).[10][11]

GTPγS Binding Assay

Causality of Experimental Choice: For Gi/o-coupled muscarinic receptors (M2 and M4), the GTPγS binding assay is a robust method to measure the functional outcome of receptor activation.[10][12] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. An antagonist like this compound will inhibit this agonist-stimulated [³⁵S]GTPγS binding.[13]

Experimental Protocol: GTPγS Binding Assay for Muscarinic Antagonists

-

Membrane Preparation: Prepare cell membranes expressing M2 or M4 muscarinic receptors as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a muscarinic agonist (e.g., carbachol), varying concentrations of this compound, and GDP.[10]

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Data Analysis: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. The inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is used to determine its antagonist potency (IC50).

Calcium Mobilization Assay

Causality of Experimental Choice: For Gq/11-coupled muscarinic receptors (M1, M3, and M5), activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[14] Calcium mobilization assays use fluorescent dyes that are sensitive to changes in [Ca²⁺]i to measure receptor activation. An antagonist will block the agonist-induced increase in intracellular calcium.[8]

Experimental Protocol: Calcium Mobilization Assay for Muscarinic Antagonists

-

Cell Culture and Dye Loading:

-

Culture cells expressing M1, M3, or M5 muscarinic receptors in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

-

Compound Addition:

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.

-

-

Fluorescence Measurement:

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

The inhibition of the agonist-induced calcium response by this compound is used to calculate its antagonist potency (IC50).

-

Caption: Workflow for a calcium mobilization assay to assess muscarinic antagonism.

In Vivo Assessment of Anticholinergic Effects

To understand the physiological consequences of this compound's muscarinic receptor antagonism, in vivo studies in animal models are essential. These studies provide a more integrated view of the drug's effects in a whole organism.

Sialometry (Measurement of Salivation)

Causality of Experimental Choice: Dry mouth (xerostomia) is a classic anticholinergic side effect.[3] Sialometry, the measurement of saliva flow, provides a direct and quantifiable in vivo assessment of a compound's anticholinergic activity on salivary glands, which are rich in M3 muscarinic receptors.[15][16]

Experimental Protocol: Sialometry in Rats

-

Animal Preparation: Anesthetize the rats and expose the lingual nerves for stimulation-induced salivation.[15]

-

Baseline Measurement: Collect and measure baseline saliva production.

-

Drug Administration: Administer this compound intravenously or intraperitoneally.

-

Stimulation and Collection: Stimulate the lingual nerve to induce salivation and collect the saliva over a set period.

-

Data Analysis: Compare the saliva flow rate after this compound administration to the baseline rate to determine the percentage of inhibition.

Pupillometry

Causality of Experimental Choice: The iris sphincter muscle is controlled by the parasympathetic nervous system via M3 muscarinic receptors. Anticholinergic agents block the constrictor effect of acetylcholine, leading to mydriasis (pupil dilation).[17] Pupillometry, the measurement of pupil diameter, is a non-invasive method to assess the peripheral anticholinergic activity of a drug.[18][19]

Experimental Protocol: Pupillometry in Preclinical Models

-

Acclimatization: Acclimate the animals to the testing environment to minimize stress-induced changes in pupil size.

-

Baseline Measurement: Measure the baseline pupil diameter in standardized lighting conditions using a pupillometer.

-

Drug Administration: Administer this compound.

-

Post-Dose Measurement: Measure the pupil diameter at various time points after drug administration.

-

Data Analysis: Compare the post-dose pupil diameter to the baseline to quantify the mydriatic effect.

Caption: Logical flow of an in vivo experiment to assess anticholinergic effects.

Conclusion and Future Directions

The foundational research on this compound's anticholinergic properties reveals a compound with a demonstrable, albeit weaker, muscarinic receptor antagonist profile compared to other TCAs. The methodologies outlined in this guide—radioligand binding assays, functional cellular assays, and in vivo physiological measurements—provide a robust framework for the continued investigation of this compound and the development of new chemical entities with optimized receptor selectivity.

Future research should aim to delineate the complete binding profile of this compound across all five human muscarinic receptor subtypes to provide a more nuanced understanding of its anticholinergic effects. Furthermore, correlating these in vitro findings with in vivo functional outcomes in more sophisticated preclinical models will be crucial for translating this foundational knowledge into clinical practice and the design of safer and more effective antidepressant therapies.

References

-

Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. [Link]

-

Antidepressants and the muscarinic acetylcholine receptor. [Link]

-

A comparative study of the affinities of some tricyclic antidepressants for the muscarinic cholinergic receptor in human and guinea-pig bladder, ileum and brain in relation to differential drug potency. [Link]

-

In vitro muscarinic receptor radioligand-binding assays. [Link]

-

Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry. [Link]

-

Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. [Link]

-

Antimuscarinic and other receptor-blocking properties of antidepressants. [Link]

-

GTPγS Binding Assays. [Link]

-

Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

-

Antidepressants and the muscarinic acetylcholine receptor. [Link]

-

[Pupillometry, a clinical pharmacological model / Relevance and limits (author's transl)]. [Link]

-

GTPγS Binding Assay. [Link]

-

Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry. [Link]

-

Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

-

Ca2+ Mobilization Assay. [Link]

-

From pre-processing to advanced dynamic modeling of pupil data. [Link]

-

A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation. [Link]

-

A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. [Link]

-

Sialometry. [Link]

-

Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. [Link]

-

Pupillometry: a Non-Invasive Technique for Pain Assessment in Paediatric Patients. [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

-

Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. [Link]

-

Muscarinic receptor binding profile of para-substituted caramiphen analogues. [Link]

-

Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. [Link]

-

A Method for the Measurement of Salivary Gland Function in Mice. [Link]

-

Saliva secretion from the rat submandibular gland after retrograde infusion of radiographic contrast media. [Link]

Sources

- 1. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. A comparative study of the affinities of some tricyclic antidepressants for the muscarinic cholinergic receptor in human and guinea-pig bladder, ileum and brain in relation to differential drug potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]

- 17. Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Pupillometry, a clinical pharmacological model / Relevance and limits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Cascade of a Pioneering Antidepressant: A Technical Guide to the Discovery and Development of Imipramine and its Metabolites, Desipramine and Didesipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and metabolic fate of the pioneering tricyclic antidepressant, Imipramine. We delve into the serendipitous discovery of this class of drugs and the subsequent elucidation of its mechanism of action. The core of this guide focuses on the metabolic cascade that leads to its primary active metabolite, Desipramine, and the lesser-known secondary metabolite, Didesipramine (also known as didesmethylimipramine). Through a detailed examination of their synthesis, pharmacological profiles, and clinical significance, we offer a nuanced understanding of this important chapter in psychopharmacology. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

The Dawn of a New Era in Antidepressant Therapy: The Discovery of Imipramine

The story of tricyclic antidepressants (TCAs) begins in the early 1950s, a period of explosive growth in psychopharmacology.[1] In the quest for novel antipsychotic agents, scientists at the Swiss pharmaceutical company Geigy synthesized a series of iminodibenzyl derivatives.[2] One of these compounds, G22355, later named Imipramine, was initially investigated for its potential sedative and antipsychotic properties. However, clinical observations by psychiatrist Dr. Roland Kuhn in the late 1950s revealed its remarkable efficacy in alleviating symptoms of depression.[1] This serendipitous discovery marked a turning point in the treatment of major depressive disorder and laid the foundation for the development of an entire class of antidepressant medications.[1][2]

The Emergence of an Active Metabolite: Desipramine

Following the successful introduction of Imipramine, further research focused on understanding its mechanism of action and metabolic pathways. It was soon discovered that Imipramine is extensively metabolized in the liver, primarily through N-demethylation, to form an active metabolite, Desipramine.[3][4] This finding was significant as Desipramine itself was found to possess potent antidepressant properties.[5][6]

Synthesis and Chemical Properties

Desipramine, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is a secondary amine tricyclic antidepressant.[2] It was developed by Geigy and first appeared in the literature in 1959, eventually being introduced for the treatment of depression in 1963 or 1964.[2]

| Property | Desipramine |

| Chemical Formula | C18H22N2 |

| Molar Mass | 266.388 g·mol−1 |

| CAS Number | 50-47-5 |

| Drug Class | Tricyclic Antidepressant (TCA) |

Pharmacological Profile

Desipramine's primary mechanism of action is the inhibition of the reuptake of norepinephrine at the presynaptic terminal, with a lesser effect on serotonin reuptake.[7] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Compared to its parent compound, Imipramine, Desipramine is a more selective and potent inhibitor of norepinephrine reuptake.[2][7]

The Secondary Metabolite: this compound (Didesmethylimipramine)

Further investigation into the metabolic fate of Desipramine revealed the existence of a secondary metabolite, this compound, also known as didesmethylimipramine.[8][9] This compound is formed through the N-demethylation of Desipramine.

Chemical Properties

| Property | This compound (Didesmethylimipramine) |

| Chemical Formula | C17H20N2 |

| Molar Mass | 252.36 g·mol−1 |

| CAS Number | 2095-95-6 |

Metabolic Pathway and Synthesis

This compound is a product of the continued metabolism of the tricyclic antidepressant cascade. The synthesis of this compound occurs in vivo through the enzymatic demethylation of Desipramine. While laboratory synthesis is possible for research purposes, its primary relevance is as a metabolite.[10] One study has shown that Didesmethylimipramine can undergo metabolic alpha-C-oxidation to form a carboxylic acid.[10]

The metabolic cascade from Imipramine to this compound is primarily carried out by cytochrome P450 enzymes in the liver. CYP2C19 is largely responsible for the initial demethylation of Imipramine to Desipramine, while CYP1A2 and CYP3A4 also play a role.[3] The subsequent metabolism of Desipramine, including its conversion to this compound, is also mediated by these enzymes, with CYP2D6 being a key enzyme in the hydroxylation of both Imipramine and Desipramine.[3][4][11][12]

Pharmacological Activity of this compound

Information on the specific pharmacological activity of this compound is limited, likely due to its low plasma concentrations in individuals taking Imipramine or Desipramine.[8] However, a study in rats investigated the pharmacodynamics of "desmethyldesipramine" (this compound) and found that it is capable of downregulating cortical beta-adrenergic receptors.[13] This suggests that this compound may contribute, at least in part, to the overall pharmacological effects observed after the administration of Desipramine. The study determined the ED50 for Desipramine to be 5.10 mg/kg, while the ED50 for this compound was 7.71 mg/kg for this effect.[13] Both drugs caused a dose-dependent decrease in cortical beta-adrenergic receptor density.[13]

Clinical Development and Significance

While Imipramine and Desipramine became widely used and clinically significant antidepressants, this compound was never independently developed or marketed as a therapeutic agent. Its existence is primarily of interest from a drug metabolism and pharmacokinetic perspective. The focus of clinical research and therapeutic drug monitoring has remained on the parent drug, Imipramine, and its primary active metabolite, Desipramine, due to their higher concentrations and established therapeutic efficacy.[4] Clinical trials have extensively evaluated the efficacy of Desipramine in treating depression and other conditions.[1]

Conclusion

The discovery of Imipramine and the subsequent identification of its active metabolite, Desipramine, represent a landmark achievement in the history of psychopharmacology. The further metabolic conversion to this compound illustrates the complex biotransformation pathways of these early antidepressants. While this compound itself did not emerge as a standalone therapeutic agent, understanding its formation and pharmacological activity provides a more complete picture of the metabolic cascade initiated by Imipramine. This in-depth knowledge of drug metabolism continues to be a cornerstone of modern drug development, enabling the optimization of therapeutic efficacy and safety for new generations of medications.

References

-

Wikipedia. (2024). Tricyclic antidepressant. [Link]

-

Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. [Link]

-

Sutfin, T. A., Jusko, W. J., & Perel, J. M. (1989). Clinical pharmacokinetics of imipramine and desipramine. Clinical pharmacokinetics, 16(4), 235-263. [Link]

-

Wikipedia. (2024). Desipramine. [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

-

Llerena, A., Edman, G., Cobaleda, J., Benitez, J., Warner, A., & Bertilsson, L. (1992). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. British journal of clinical pharmacology, 34(4), 315-321. [Link]

-

Midha, K. K., Hubbard, J. W., Mckay, G., Rawal, N., & Gural, R. (1983). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 277, 197-208. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of imipramine. [Link]

-

Hollister, L. E., & Overall, J. E. (1984). The pharmacodynamics of desipramine and desmethyldesipramine in rats. Psychopharmacology, 83(2), 114-118. [Link]

-

Chiba, K., Kobayashi, K., Tani, M., Ishizaki, T., & Kuroiwa, Y. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Xenobiotica, 25(11), 1221-1229. [Link]

-

Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Active metabolites of imipramine and desipramine in man. Clinical pharmacology and therapeutics, 26(3), 314-323. [Link]

-

Dow-Edwards, D. L., & Fico, T. A. (1991). Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose. Developmental pharmacology and therapeutics, 17(3-4), 161-172. [Link]

-

Brosen, K., & Gram, L. F. (1988). First-pass metabolism of imipramine and desipramine: Impact of the sparteine oxidation phenotype. Clinical Pharmacology & Therapeutics, 43(4), 400-406. [Link]

-

Lemoine, A., Gautier, J. C., Azoulay, D., Kiffel, L., Belloc, C., & Beaune, P. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular pharmacology, 43(5), 827-832. [Link]

-

Barkai, A. I., Suckow, R. F., & Cooper, T. B. (1984). Imipramine and its metabolites: relationship to cerebral catecholamines in rats in vivo. The Journal of pharmacology and experimental therapeutics, 230(2), 330-335. [Link]

-

National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. [Link]

-

Labtests Online. (n.d.). Desipramine. [Link]

-

Britannica. (n.d.). Desmethylimipramine. [Link]

-

Brodie, B. B., Bickel, M. H., & Sulser, F. (1961). Desmethylimipramine, a new type of antidepressant drug. Medicina experimentalis, 5, 454-458. [Link]

-

GoodRx. (2024). Desipramine (Norpramin): Uses, Side Effects, Dosage & More. [Link]

-

Shimadzu. (n.d.). Didesmethylimipramine. [Link]

-

ClinicalTrials.gov. (n.d.). Clinical Trials. [Link]

Sources

- 1. The Desmethyl Metabolite of Imipramine (G-35020) in the Treatment of Depression: Further Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desipramine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Desmethylimipramine | drug | Britannica [britannica.com]

- 6. Desmethylimipramine, a new type of antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goodrx.com [goodrx.com]

- 8. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacodynamics of desipramine and desmethyldesipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Desipramine's Role in Modulating Noradrenergic Neurotransmission

Executive Summary

Desipramine (DMI), a secondary amine tricyclic antidepressant (TCA), has served as a cornerstone tool in neuroscience for decades, primarily due to its potent and relatively selective inhibition of the norepinephrine transporter (NET).[1] This guide provides a comprehensive technical overview of desipramine's mechanism of action, from its molecular interaction with NET to the complex neuroadaptive changes that occur with chronic administration. We will dissect the acute and long-term effects on noradrenergic signaling, neuronal activity, and receptor sensitivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to rigorously investigate these effects, including radioligand binding assays, in vivo microdialysis, and electrophysiological recordings. The synthesis of this information aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize desipramine as a pharmacological tool to probe the intricacies of the noradrenergic system.

Part 1: The Noradrenergic Synapse: A Primer

To comprehend the impact of desipramine, one must first understand the architecture of noradrenergic neurotransmission. The process begins in the locus coeruleus (LC), the principal site of norepinephrine (NE)-producing neurons in the brain.[2] Upon neuronal firing, NE is released from presynaptic terminals into the synaptic cleft. Its signaling action is terminated primarily by reuptake into the presynaptic neuron via the norepinephrine transporter (NET), a member of the SLC6A2 gene family.[3][4] Once in the cleft, NE can bind to various adrenergic receptors on both presynaptic and postsynaptic membranes, including α1, α2, and β-adrenergic receptor subtypes, to elicit its physiological effects.[5] The presynaptic α2-autoreceptor, in particular, acts as a critical negative feedback mechanism, inhibiting further NE release when activated.[6]

Part 2: Desipramine: A Molecular Profile

Desipramine, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is a dibenzazepine derivative.[1] Its tricyclic structure is fundamental to its pharmacological activity.[7] Among TCAs, desipramine is distinguished by its high affinity and selectivity for NET over the serotonin transporter (SERT), making it an invaluable tool for isolating noradrenergic pathways in research.[1][8] While highly potent at NET, it also exhibits weaker interactions with other receptors, which contribute to its side-effect profile but are generally less significant at concentrations used for selective NE reuptake inhibition in preclinical research.[9][10]

Data Presentation: Binding Profile of Desipramine

The following table summarizes the binding affinities (Ki, in nM) of desipramine for key monoamine transporters and receptors. Lower Ki values denote higher binding affinity.

| Target | Binding Affinity (Ki, nM) | References |

| Norepinephrine Transporter (NET) | 0.3 - 8.6 | [11] |

| Serotonin Transporter (SERT) | ~64 | [7] |

| Dopamine Transporter (DAT) | ~82,000 | [7] |

| Alpha-1 Adrenergic Receptor | High Affinity | [9] |

| Muscarinic Cholinergic Receptor | High Affinity | [9] |

| Histamine H1 Receptor | Weak Affinity | [1] |

Note: Values are compiled from multiple sources and may vary based on experimental conditions (e.g., tissue source, radioligand used).

Part 3: Core Mechanism: Competitive Inhibition of the Norepinephrine Transporter

Desipramine's primary mechanism of action is the direct blockade of NET.[10] Structural studies on homologous transporters reveal that desipramine binds within the transporter protein, at a site distinct from the norepinephrine binding site, effectively locking the transporter in a conformation that prevents it from shuttling norepinephrine back into the presynaptic neuron.[7] This non-competitive inhibition of NE binding but competitive inhibition of NE transport leads to a rapid and sustained increase in the concentration of norepinephrine in the synaptic cleft.[7][9] This elevation in synaptic NE enhances and prolongs the activation of postsynaptic adrenergic receptors.

In Vivo Measurement of Neurotransmitter Dynamics: Microdialysis

Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in the brains of freely moving animals, providing direct evidence of NET blockade.

[4][12]Protocol: In Vivo Microdialysis for Extracellular Norepinephrine

-

Causality: This protocol directly measures the consequence of NET blockade—an increase in extracellular NE concentration. By implanting a semipermeable probe into a specific brain region, we can sample the neurochemicals in the interstitial fluid before and after drug administration.

[13]* Step-by-Step Methodology:

- Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a guide cannula targeting a brain region rich in noradrenergic terminals (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.

- Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) through the guide cannula into the target brain region.

- Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

- Baseline Collection: Allow the system to stabilize for 1-2 hours. Begin collecting dialysate samples in timed fractions (e.g., every 15-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent NE degradation. Collect at least 3-4 stable baseline samples.

- Desipramine Administration: Administer desipramine via the desired route (e.g., intraperitoneal injection, i.p.).

- Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular NE concentration over time.

- Sample Analysis (HPLC-ED/FD):

- Quantify the concentration of NE in each dialysate sample using High-Performance Liquid Chromatography (HPLC) coupled with either Electrochemical Detection (ED) or Fluorescence Detection (FD) after derivatization. [14] * Inject a small volume (e.g., 10 µL) of each sample into the HPLC system.

- Separate NE from other neurochemicals on a reverse-phase column.

- Detect and quantify the NE peak based on its retention time and electrochemical/fluorescence properties compared to known standards.

- Data Analysis:

- Calculate the absolute amount of NE in each fraction (e.g., in fmol/sample).

- Express the post-injection data as a percentage of the average baseline concentration for each animal.

- Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug-induced change in NE levels.

Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Diagram 4: In Vivo Microdialysis Experimental Workflow. Functional Analysis of Neuronal Activity: Electrophysiology

In vivo single-unit electrophysiology allows for the direct measurement of the firing rate of individual noradrenergic neurons in the locus coeruleus, revealing the functional impact of desipramine on the entire system.

[15]Protocol: In Vivo Single-Unit Recording of Locus Coeruleus Neurons

-

Causality: This protocol directly tests the hypothesis that desipramine modulates the activity of the brain's primary noradrenergic nucleus. Changes in firing rate reflect the integrated response to NET blockade and subsequent receptor-mediated feedback.

[16]* Step-by-Step Methodology:

- Animal Preparation: Anesthetize a rat (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic frame. A craniotomy is performed over the cerebellum to allow access to the locus coeruleus.

- Electrode Placement: Slowly lower a glass microelectrode into the brain towards the known stereotaxic coordinates of the LC.

- Neuron Identification: Identify noradrenergic neurons based on their characteristic electrophysiological properties: a slow (1-5 Hz), regular firing rate, broad action potentials, and a distinct bursting response to a sensory stimulus (e.g., a paw pinch). [17] 4. Baseline Recording: Once a stable neuron is isolated, record its spontaneous firing rate for a stable baseline period (e.g., 5-10 minutes).

- Drug Administration: Administer desipramine intravenously (i.v.) or intraperitoneally (i.p.).

- Post-Drug Recording: Continuously record the firing rate of the same neuron to observe the drug-induced changes. Acute administration is expected to cause a dose-dependent decrease in firing rate. [18] 7. Data Analysis:

- Use a window discriminator and rate meter to quantify the firing rate (in spikes/second or Hz).

- Generate a peristimulus time histogram (PSTH) to visualize the change in firing rate over time relative to the drug injection.

- Express the results as a percentage of the baseline firing rate.

- Lesioning/Marking: At the end of the recording, pass a small current through the electrode to create a lesion or eject a dye to mark the recording site for later histological verification.

Part 6: Conclusion and Future Directions